molecular formula C16H10BrN3O B13941194 4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile

4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile

Cat. No.: B13941194
M. Wt: 340.17 g/mol
InChI Key: CFHXQRBFBASXOH-UHFFFAOYSA-N
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Description

4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

The synthesis of 4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-methylbenzoic acid hydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring .

Chemical Reactions Analysis

4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile can be compared with other oxadiazole derivatives, such as:

Properties

Molecular Formula

C16H10BrN3O

Molecular Weight

340.17 g/mol

IUPAC Name

4-[5-(3-bromo-4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzonitrile

InChI

InChI=1S/C16H10BrN3O/c1-10-2-5-13(8-14(10)17)16-20-19-15(21-16)12-6-3-11(9-18)4-7-12/h2-8H,1H3

InChI Key

CFHXQRBFBASXOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C#N)Br

Origin of Product

United States

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